

CAS number for 3-(4-Bromophenoxy)picolinonitrile derivative

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Compound of Interest

Compound Name: 3-(4-Bromophenoxy)picolinonitrile

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An In-depth Technical Guide to 3-(4-Bromophenoxy)propanenitrile: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Molecule of Latent Potential

3-(4-Bromophenoxy)propanenitrile, identified by the CAS Number 118449-57-3, is a bifunctional organic molecule that holds considerable promise as a versatile building block in medicinal chemistry and materials science.^{[1][2]} Its structure is characterized by two key moieties: a bromophenoxy group and a propanenitrile tail. This unique combination imparts a set of physicochemical properties that make it an attractive starting point for the synthesis of more complex molecular architectures.

The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery.^[3] This allows for the strategic introduction of diverse substituents to explore the chemical space around the core scaffold. The ether linkage, a common feature in many biologically active compounds, provides a balance of lipophilicity and metabolic stability.

Furthermore, the nitrile group ($-C\equiv N$) is a valuable pharmacophore in drug design.^[4] It is a metabolically robust and polar functional group that can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group, or a precursor for other functional groups like amines or carboxylic acids.^{[4][5]} The propanenitrile chain offers conformational flexibility, allowing the molecule to adopt various orientations when interacting with biological targets.

While direct and extensive research on 3-(4-Bromophenoxy)propanenitrile is not widely published, its structural components are prevalent in numerous pharmacologically active agents, suggesting its potential as a scaffold for the development of novel therapeutics. This guide will provide a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its utility for researchers in the field of drug development.

Physicochemical and Structural Data

The fundamental properties of 3-(4-Bromophenoxy)propanenitrile are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.

Property	Value	Source(s)
CAS Number	118449-57-3	[1][2]
Molecular Formula	C ₉ H ₈ BrNO	[1][6]
Molecular Weight	226.07 g/mol	[1][6]
Physical Form	Powder or crystals	[2]
Purity	Typically ≥95%	[2][6]
InChI Key	JXVPKJBXTXXLPN- UHFFFAOYSA-N	[2][6]
Storage Conditions	Sealed in a dry place at room temperature	[1][2]

Synthesis of 3-(4-Bromophenoxy)propanenitrile

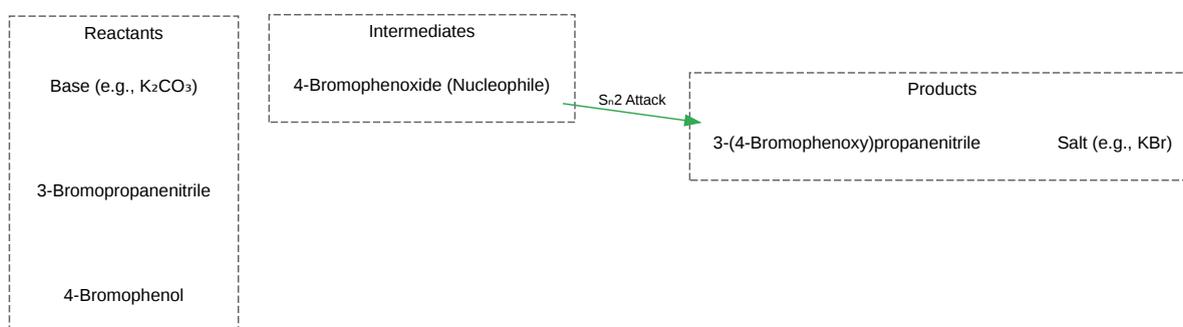
The most direct and common method for the synthesis of 3-(4-Bromophenoxy)propanenitrile is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromophenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a three-carbon nitrile-containing electrophile, such as 3-chloropropanenitrile or 3-bromopropanenitrile.

Causality in Experimental Design: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and well-established method for forming ether linkages.[7][8] The choice of a strong base, such as sodium hydride (NaH) or potassium carbonate (K_2CO_3), is critical to quantitatively deprotonate the phenolic hydroxyl group of 4-bromophenol. The resulting 4-bromophenoxide is a potent nucleophile. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which effectively solvates the cation of the base without hindering the reactivity of the anionic nucleophile. The reaction proceeds via an S_N2 mechanism, which is favored by the use of a primary alkyl halide like 3-bromopropanenitrile.[8][9]

An alternative approach is the Ullmann condensation, which is a copper-catalyzed reaction between an aryl halide and an alcohol.[3][10] In this case, one could react 1,4-dibromobenzene with 3-hydroxypropanenitrile in the presence of a copper catalyst and a base. However, the Williamson ether synthesis is generally preferred for this specific transformation due to its milder reaction conditions and avoidance of heavy metal catalysts.

Reaction Mechanism: Williamson Ether Synthesis



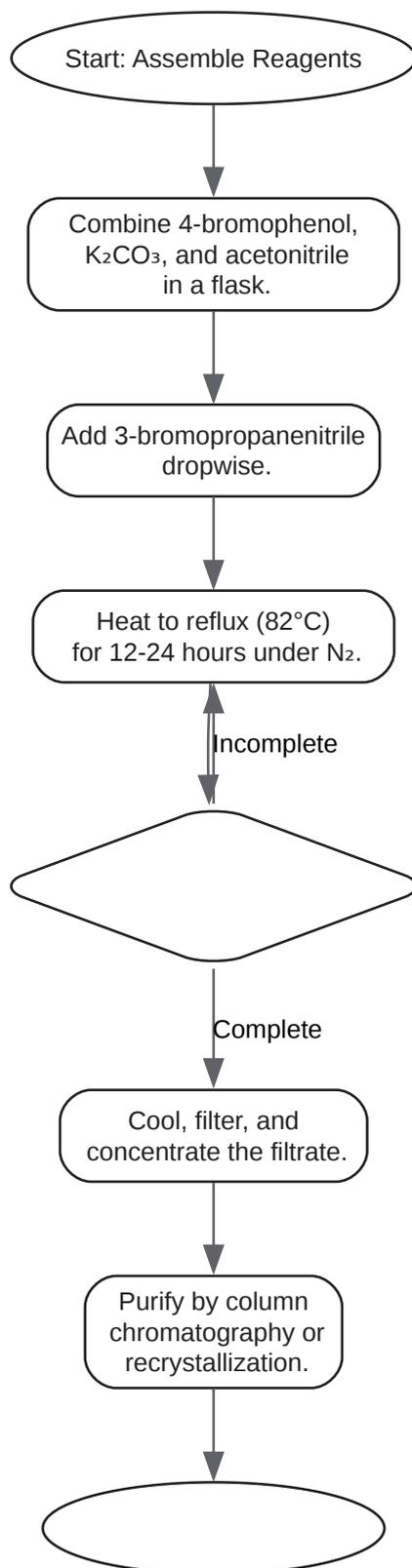
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Caption: Mechanism of the Williamson ether synthesis for 3-(4-Bromophenoxy)propanenitrile.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of 3-(4-Bromophenoxy)propanenitrile.

- **Reagent Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- **Solvent Addition:** Add anhydrous acetonitrile to the flask to create a suspension.
- **Reaction Setup:** Place the flask in an oil bath and begin stirring under a nitrogen atmosphere.
- **Addition of Electrophile:** Add 3-bromopropanenitrile (1.1 eq) dropwise to the stirred suspension at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Dissolve the crude product in a suitable organic solvent, such as dichloromethane, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel or by recrystallization to yield 3-(4-Bromophenoxy)propanenitrile as a solid.



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Caption: Experimental workflow for the synthesis of 3-(4-Bromophenoxy)propanenitrile.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 3-(4-Bromophenoxy)propanenitrile are not extensively documented, the structural motifs present in the molecule are found in a wide range of bioactive compounds. This suggests its potential as a valuable scaffold for the development of novel therapeutic agents.

As a Building Block for Kinase Inhibitors

The picolinonitrile and nicotinonitrile scaffolds, which are isomers of a cyanopyridine ring, are present in several marketed kinase inhibitors.^{[5][11]} The nitrile group can form crucial hydrogen bonds with the hinge region of the kinase active site.^[4] Although 3-(4-Bromophenoxy)propanenitrile does not contain a pyridine ring, the bromophenyl group can be elaborated through cross-coupling reactions to introduce various heterocyclic systems, including pyridine, that are known to interact with kinases.

Antimicrobial and Antiparasitic Potential

There is evidence that related bromophenyl propanenitrile derivatives possess biological activity. For instance, 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile has demonstrated potent and selective leishmanicidal activity against *Leishmania amazonensis*.^[12] This finding suggests that the bromophenyl propanenitrile core could serve as a starting point for the development of new antiparasitic agents. The lipophilic nature of the bromophenyl group can facilitate membrane transport, while the nitrile may be involved in target binding.

Enzyme Inhibition and Antioxidant Activity

Bromophenols, as a class of compounds, have been investigated for a variety of biological activities, including antioxidant and enzyme inhibitory effects.^{[13][14][15]} For example, novel bromophenol derivatives have shown inhibitory activity against acetylcholinesterase and α -glycosidase, enzymes relevant to Alzheimer's disease and diabetes, respectively.^[13] The bromophenoxy moiety in 3-(4-Bromophenoxy)propanenitrile could be a key contributor to such activities, and the molecule could be used as a precursor to generate a library of derivatives for screening against various enzymatic targets.

Conclusion and Future Outlook

3-(4-Bromophenoxy)propanenitrile is a readily accessible and synthetically versatile molecule with significant potential for applications in drug discovery. Its value lies in the strategic combination of a reactive bromophenyl group, a stable ether linkage, and a pharmacologically relevant nitrile function. While direct biological data on this specific compound is sparse, the known activities of structurally related molecules provide a strong rationale for its exploration as a scaffold for novel therapeutics. Future research efforts should focus on the synthesis of compound libraries derived from 3-(4-Bromophenoxy)propanenitrile and their systematic evaluation in a range of biological assays to unlock its full potential in medicinal chemistry.

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